molecular formula C15H13BrN2OS B2987261 5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-(methylthio)-1H-imidazole CAS No. 1206986-38-0

5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-(methylthio)-1H-imidazole

Cat. No.: B2987261
CAS No.: 1206986-38-0
M. Wt: 349.25
InChI Key: DQOPRKKSBAIKRO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-(methylthio)-1H-imidazole is a useful research compound. Its molecular formula is C15H13BrN2OS and its molecular weight is 349.25. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Activity

The synthesis and evaluation of novel dicationic imidazopyridines, including structures similar to the chemical compound , have demonstrated significant antiprotozoal activity. These compounds exhibit strong DNA affinities and have shown in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Synthetic Methodologies

Research into the synthesis of benzimidazoles and thieno[2,3-d]imidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, showcasing the versatility of bromophenyl components in generating heterocyclic compounds with potential biological activity (Lygin & Meijere, 2009). Similarly, the bromination specificity of imidazothiazole derivatives provides insights into the synthetic routes for modifying furan and imidazole rings, enhancing the structural diversity of related compounds (Saldabol et al., 1975).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions on imidazole derivatives has been extended to include nitration, bromination, sulfonation, hydroxymethylation, formylation, and acylation. These reactions provide a pathway for functionalization, influencing the electronic properties and potential pharmaceutical applications of such compounds (Vlasova et al., 2014).

Photochromic and Magnetic Properties

Multifunctional mononuclear bisthienylethene-cobalt(II) complexes containing similar structural motifs have been synthesized, displaying slow magnetic relaxation and photochromic behavior. These findings suggest potential applications in material science and molecular electronics, where controlled magnetic and optical properties are desirable (Cao et al., 2015).

Properties

IUPAC Name

5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS/c1-20-15-17-9-14(11-4-6-12(16)7-5-11)18(15)10-13-3-2-8-19-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPRKKSBAIKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.